(2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid
Overview
Description
(2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid, also known as DEPA, is a synthetic compound that belongs to the class of cinnamic acid derivatives. DEPA has been extensively studied in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.
Mechanism of Action
The mechanism of action of (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid is not fully understood. However, it has been suggested that (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid exerts its biological effects through the inhibition of various enzymes such as cyclooxygenase, lipoxygenase, and xanthine oxidase. (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
(2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid has been shown to exhibit a range of biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
(2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities. However, (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid can be unstable under certain conditions, which can lead to the formation of unwanted byproducts.
Future Directions
There are several future directions for the study of (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid. One potential area of research is the development of (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid-based materials such as polymers and liquid crystals. Another area of research is the exploration of (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid as a potential therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to elucidate the mechanism of action of (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid and to optimize its biological activity.
Scientific Research Applications
(2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid has been widely used in scientific research due to its versatile properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid has also been used as a building block for the synthesis of various compounds such as chalcones, pyrazoles, and benzofurans. Additionally, (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid has been explored for its potential use in the development of materials such as polymers and liquid crystals.
properties
IUPAC Name |
(E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-16-11-7-5-10(6-8-13(14)15)9-12(11)17-4-2/h5-9H,3-4H2,1-2H3,(H,14,15)/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKHDVAIQPNASW-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid | |
CAS RN |
212331-49-2 | |
Record name | (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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